molecular formula C5H10Cl2O2 B13685826 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane

Cat. No.: B13685826
M. Wt: 173.03 g/mol
InChI Key: OKVLJWXLYIULMR-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane (CAS 72418-56-5) is a versatile alkylating agent of significant interest in advanced chemical synthesis. With the molecular formula C5H10Cl2O2 and a molecular weight of 173.04 g/mol, this compound is characterized by its dichlorinated ether structure, which provides unique reactivity profiles valuable for constructing complex molecular architectures . The primary research value of this compound lies in its application as a key building block or intermediate in pharmaceutical development. Compounds with similar chloroethoxy motifs are recognized for their ability to participate in nucleophilic substitution reactions, allowing researchers to introduce specific ether-containing chains into target molecules, such as potential drug candidates . This modification can be crucial for fine-tuning the pharmacokinetic properties of new chemical entities, including their solubility, metabolic stability, and membrane permeability . In specialized organic synthesis, its structure makes it a potential precursor for the preparation of crown ethers, which are critical in supramolecular chemistry, or for use in the synthesis of other functionalized materials and performance chemicals . As a handling note, this compound requires specific storage conditions to maintain its stability and is typically kept under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Our supply is characterized by consistent high purity, which is essential for achieving reliable and reproducible outcomes in sensitive research applications.

Properties

Molecular Formula

C5H10Cl2O2

Molecular Weight

173.03 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-(chloromethoxy)ethane

InChI

InChI=1S/C5H10Cl2O2/c6-1-2-8-3-4-9-5-7/h1-5H2

InChI Key

OKVLJWXLYIULMR-UHFFFAOYSA-N

Canonical SMILES

C(COCCl)OCCCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Ethylene Glycol Derivatives

Method Overview:
This approach involves the reaction of diethylene glycol derivatives with chlorinating agents such as thionyl chloride or phosphorus oxychloride to generate chlorinated intermediates, followed by nucleophilic substitution with chloromethyl methyl ether (chloromethyl ether) under basic conditions.

Reaction Pathway:

  • Initial chlorination of diethylene glycol to produce dichloride derivatives.
  • Subsequent nucleophilic substitution with chloromethyl methyl ether to form the target compound.

Reaction Conditions:

Parameter Typical Range References
Chlorination reagent Thionyl chloride (SOCl₂) ,
Temperature 0°C to 25°C ,
Base Triethylamine or sodium hydroxide
Solvent Dichloromethane or acetonitrile

Advantages:

  • High selectivity for chlorinated ethers.
  • Suitable for laboratory and pilot-scale synthesis.

Limitations:

  • Requires careful control of reaction temperature to prevent over-chlorination.
  • Handling of chlorinating agents demands safety precautions.

Direct Chlorination of Ethylene Glycol Derivatives

Method Overview:
This method involves direct chlorination of ethylene glycol derivatives, often in the presence of catalysts such as zinc chloride or aluminum chloride, to produce chloromethoxy intermediates, which are then further chlorinated or functionalized to yield the target compound.

Reaction Pathway:

  • Ethylene glycol or its derivatives are chlorinated using agents like hydrogen chloride (HCl) or phosphorus pentachloride (PCl₅).
  • The chlorinated intermediates undergo subsequent reactions with chloromethyl methyl ether or similar reagents.

Reaction Conditions:

Parameter Typical Range References
Chlorination agent PCl₅, HCl
Temperature 25°C to 80°C
Catalysts ZnCl₂, AlCl₃

Advantages:

  • Straightforward process suitable for scale-up.
  • Can be integrated into continuous flow systems for industrial production.

Limitations:

  • Excessive chlorination can lead to by-products.
  • Requires rigorous control of reaction parameters.

Multi-step Synthesis via Epoxide Intermediate

Method Overview:
This strategy involves the formation of an epoxide intermediate, such as ethylene oxide derivatives, which are then subjected to nucleophilic attack by chloromethyl methyl ether, followed by chlorination to introduce the chloro substituents.

Reaction Pathway:

  • Synthesis of ethylene oxide derivatives from ethylene glycol or related compounds.
  • Nucleophilic ring-opening with chloromethyl methyl ether under basic conditions.
  • Chlorination of the resulting ether to introduce chloro groups at specific positions.

Reaction Conditions:

Parameter Typical Range References
Catalyst Sodium hydride, potassium tert-butoxide ,
Temperature 40°C to 80°C ,
Solvent Tetrahydrofuran (THF), dimethylformamide (DMF) ,

Advantages:

  • High regioselectivity and control over substitution pattern.
  • Suitable for synthesizing derivatives with specific functional groups.

Limitations:

  • Multi-step process with potential for lower overall yields.
  • Requires purification of intermediates.

Industrial Continuous Flow Synthesis

Method Overview:
Process intensification techniques involve continuous flow reactors where ethylene oxide and chloromethyl methyl ether are reacted under controlled conditions, often with catalysts, to produce the target compound efficiently.

Reaction Conditions:

Parameter Typical Range References
Temperature 50°C to 80°C
Pressure 1-10 atm
Residence Time Minutes to hours

Advantages:

  • Enhanced safety and scalability.
  • Precise control over reaction parameters, leading to high purity products.

Limitations:

  • Requires specialized equipment.
  • Capital investment for reactor setup.

Summary of Key Parameters and Reaction Data

Preparation Method Reactants Key Reagents Typical Conditions Yield References
Nucleophilic substitution Diethylene glycol derivatives Thionyl chloride, chloromethyl methyl ether 0-25°C, inert solvent 70-85% ,
Direct chlorination Ethylene glycol derivatives PCl₅, HCl 25-80°C 65-78%
Epoxide route Ethylene oxide derivatives NaH, chloromethyl methyl ether 40-80°C 60-75% ,
Continuous flow Ethylene oxide, chloromethyl methyl ether Catalysts, controlled reactor 50-80°C, 1-10 atm >85%

Chemical Reactions Analysis

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is commonly observed in organic synthesis and is utilized in the production of various chemical compounds .

Comparison with Similar Compounds

Sources :

Biological Activity

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane (CAS No. 111-44-4) is a chlorinated ether compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C4H8Cl2O
  • Molecular Weight : 143.012 g/mol
  • CAS Number : 111-44-4
  • Purity : Typically >98% in commercial preparations

Biological Activity Overview

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has been studied for various biological activities, including mutagenicity, cytotoxicity, and potential therapeutic applications. The following sections detail these activities based on existing literature.

Mutagenicity

The compound has been listed among chemicals with established mutagenic properties. According to the Japan Industrial Safety and Health Association (JICOSH), it is classified as potentially mutagenic, which raises concerns regarding its safety in industrial applications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane on various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Reference
WRL-68 (Liver)86
Caco2 (Colon)Not reported
MCF-7 (Breast)Not reported
PC-3 (Prostate)Not reported

The compound demonstrated moderate cytotoxic activity against the WRL-68 liver cell line, suggesting potential for further investigation in cancer therapies.

Case Study 1: In Vitro Analysis of Cytotoxicity

A study published in RSC Advances explored various chlorinated compounds, including 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane, for their cytotoxic effects on cancer cell lines. The findings indicated that this compound could inhibit cell proliferation in a dose-dependent manner, particularly against liver cancer cells .

Case Study 2: Mutagenicity Assessment

A comprehensive review by JICOSH highlighted the mutagenic potential of several chlorinated compounds. Although specific data on 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane was not extensively detailed, its classification as a mutagen suggests caution in handling and exposure .

Research Findings and Future Directions

Recent research emphasizes the need for further studies to elucidate the full range of biological activities associated with 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane. Future investigations should focus on:

  • In Vivo Studies : To assess safety and efficacy in living organisms.
  • Mechanistic Studies : To understand the pathways through which this compound exerts its effects.
  • Therapeutic Applications : Exploring its potential as a chemotherapeutic agent or in other medical applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example, 1-chloro-2-[2-(chloromethoxy)ethoxy]ethane can be prepared by reacting ethylene glycol derivatives with chlorinating agents (e.g., thionyl chloride) under controlled conditions. Evidence from synthesis protocols suggests using polar aprotic solvents like dimethylformamide (DMF) and bases such as K₂CO₃ to facilitate the reaction .

Characterization should include:

  • Infrared Spectroscopy (IR): Key peaks for C-Cl (~600–800 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) bonds .
  • Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 182.65 for [M]⁺) and fragmentation patterns to confirm structure .
  • Gas Chromatography (GC): Retention times under standardized column conditions (e.g., 5% phenylmethyl silicone phase) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors (H335 hazard statement) .
  • Storage: Store sealed in dry conditions at 2–8°C to prevent decomposition .
  • First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. What thermodynamic and spectroscopic data are available for this compound?

Methodological Answer: Key thermodynamic properties (from analogous compounds in ):

PropertyValueConditionsReference
Boiling Point~180–200°C (estimated)Atmospheric pressure
Enthalpy of Vaporization~40–45 kJ/molGas phase
IR Peaks740 cm⁻¹ (C-Cl), 1120 cm⁻¹ (C-O)KBr pellet

Advanced Research Questions

Q. How can reaction kinetics and yield be optimized during synthesis?

Methodological Answer: Kinetic studies for analogous ethers suggest:

  • Temperature Control: Maintain reflux conditions (~80–100°C) to balance reaction rate and side-product formation .
  • Catalyst Use: Alkali metal hydroxides (e.g., KOH) act as template agents, improving regioselectivity in ether formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen atoms .
  • Monitoring: Use GC or HPLC to track intermediate formation and adjust reaction time .

Q. What analytical methods are suitable for detecting environmental persistence of this compound?

Methodological Answer:

  • Liquid-Liquid Extraction (LLE): Extract water samples with dichloromethane, followed by GC-MS analysis to detect trace concentrations .
  • Stability Studies: Monitor degradation under UV light or microbial activity using LC-QTOF to identify breakdown products .
  • Field Data: Historical data from river systems show dilution as a primary mitigation factor, requiring high-sensitivity methods (e.g., EPA Method 8270) .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • Thermal Stability: Decomposes above 200°C, releasing HCl gas (detectable via FTIR) .
  • Hydrolytic Stability: Susceptible to hydrolysis in acidic/basic conditions; monitor pH during storage .
  • Light Sensitivity: Store in amber vials to prevent photolytic cleavage of C-Cl bonds .

Q. What strategies identify and mitigate byproducts in its synthetic pathways?

Methodological Answer:

  • Byproduct Screening: Use high-resolution MS to detect chlorinated dimers or oligomers (e.g., m/z 365.3 for [2M-Cl]⁺) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts .
  • Mechanistic Studies: Computational modeling (e.g., DFT) predicts competing pathways, guiding reagent stoichiometry adjustments .

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